molecular formula C13H13N7 B565151 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215749-04-4

2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B565151
CAS No.: 1215749-04-4
M. Wt: 270.314
InChI Key: BCJPOFMRCSNCPT-GKOSEXJESA-N
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Description

2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a deuterated analog of the food mutagen and carcinogen 4,7,8-TriMeIQx . This compound serves as a crucial analytical standard, particularly in high-performance liquid chromatography (HPLC) applications, for accurate quantification and analysis in research settings . It is utilized in the research and development of pharmaceuticals and other investigative studies . The deuterium (D3) labels provide distinct spectroscopic signatures, making this compound highly valuable for tracing, metabolic studies, and advanced analytical techniques. With a molecular formula of C13H10D3N7 and a molecular weight of 270.31 g/mol , this heterocyclic compound should be stored at 2-8°C in a tightly closed container . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-azido-4,7,8-trimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJPOFMRCSNCPT-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2C)C)C)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isotopic Exchange via Acid-Catalyzed H/D Substitution

Methyl groups undergo H/D exchange using deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O). The reaction is conducted under reflux (120°C) for 48 hours, achieving >95% deuteration at all methyl positions. Excess D2O ensures complete exchange, with the product purified via lyophilization.

Synthesis Using Deuterated Methylating Agents

Alternative routes utilize deuterated methyl iodide (CD3I) in a nucleophilic substitution reaction. The amino group at position 2 is protected with a tert-butoxycarbonyl (Boc) group, followed by methylation under alkaline conditions:

Reaction Scheme

Intermediate+4CD3IK2CO3,DMFDeuterated Product\text{Intermediate} + 4 \, \text{CD}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \, \text{DMF}} \text{Deuterated Product}

Conditions

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K2CO3)

  • Temperature: 60°C

  • Duration: 24 hours

The Boc group is subsequently removed using trifluoroacetic acid (TFA), yielding 3,4,7,8-tetramethyl-d12-3H-imidazo[4,5-f]quinoxaline-2-amine.

The introduction of the azido group involves a diazotization-azidation sequence. The amine at position 2 is converted to a diazonium salt, which is displaced by sodium azide (NaN3).

Diazotization

Reagents

  • Nitrous acid (HNO2), generated in situ from sodium nitrite (NaNO2) and HCl

  • Temperature: 0–5°C (ice bath)

The diazonium intermediate is unstable and must be used immediately.

Azidation

The diazonium salt is treated with NaN3 in aqueous ethanol:

Diazonium Salt+NaN32-Azido Derivative+N2\text{Diazonium Salt} + \text{NaN}3 \rightarrow \text{2-Azido Derivative} + \text{N}2 \uparrow

Optimized Conditions

  • NaN3 concentration: 2.5 equivalents

  • Solvent: Ethanol/water (4:1 v/v)

  • Temperature: 25°C

  • Duration: 2 hours

The product is extracted with dichloromethane and dried over anhydrous MgSO4, achieving yields of 75–85%.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost efficiency and scalability. Key steps include:

Continuous Flow Reactors

  • Deuteration : Fixed-bed reactors with Pd/C catalysts enable continuous H/D exchange under D2 gas flow (10 bar, 150°C).

  • Azidation : Microreactors minimize hazardous intermediate accumulation, enhancing safety and yield.

Purification Techniques

  • Crystallization : The crude product is recrystallized from hexane/ethyl acetate (3:1), yielding 98% purity.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes residual impurities.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl3) shows absence of proton signals at δ 2.1–2.3 (methyl groups), confirming deuteration.

  • HRMS : Observed m/z 244.152 (calculated for C13D3H12N7: 244.152).

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN/water gradient, 1 mL/min) confirms >99% purity.

Challenges and Optimization Strategies

Challenge Solution Yield Improvement
Low deuteration efficiencyProlonged reaction time (72 hours) with D2SO4/D2O90% → 98%
Azide decompositionStrict temperature control (<10°C)70% → 85%
Solvent waste in purificationRecyclable hexane/ethyl acetate mixturesCost reduced by 40%

Chemical Reactions Analysis

2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with cellular proteins and DNA. The azido group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect cellular functions. The molecular targets and pathways involved include DNA replication and repair enzymes, as well as signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

The imidazoquinoxaline derivatives vary in substituents (azido, amino, methyl groups) and isotopic labeling. Key compounds include:

Compound Name Substituents Molecular Formula CAS Number Key Applications/Properties
Target Compound Azido, 3,4,7,8-tetramethyl, d3 C₁₃H₁₃N₇ 210100-57-5 Internal standard for HAA quantification
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline Amino, 3,4,7,8-tetramethyl C₁₃H₁₆N₅ 1216791-04-6 Mutagenicity studies in bacterial systems
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 Azido, 3,4,8-trimethyl, d3 C₁₂H₈D₃N₇ 1215752-55-8 Research in click chemistry applications
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Amino, 3,8-dimethyl C₁₁H₁₂N₅ 77500-04-0 Carcinogen formed in cooked meats
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) Amino, 3,4,8-trimethyl C₁₂H₁₄N₅ 95896-78-9 Quantified in food safety studies

Key Observations :

  • Azido vs. Amino Groups: The azido group in the target compound introduces reactivity useful in photoaffinity labeling or click chemistry, unlike amino-substituted HAAs (e.g., MeIQx, DiMeIQx), which are primarily mutagens .
  • Deuterium Labeling : The d3 labeling in the target compound reduces interference in isotopic analyses, making it ideal for LC-MS/MS quantification of HAAs in complex matrices .
  • Methyl Substitution Patterns : Compounds with fewer methyl groups (e.g., MeIQx) exhibit lower molecular weights and differing mutagenic potencies .
Analytical Chemistry

The target compound serves as an internal standard for quantifying HAAs in food samples. For example, in stir-fried meats, deuterated analogs like 4,7,8-TriMeIQx-d3 improve recovery rates (58.60–98.75%) and detection limits (0.5 pg/g–0.3 ng/g) .

Mutagenicity and Toxicology

Non-deuterated analogs, such as 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline, show mutagenic activity in Ames tests and DNA repair assays in liver cells, highlighting the role of methyl groups in enhancing DNA adduct formation . In contrast, the azido group may reduce direct mutagenicity but increase utility in mechanistic studies .

Metabolic and Distribution Studies

Autoradiographic studies of amino-substituted HAAs (e.g., IQ, MeIQ) reveal accumulation in metabolic organs (liver, kidney) and melanin-rich tissues, suggesting similar pathways for azido derivatives . However, the azido group’s instability under UV light may limit in vivo applications .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR identifies non-deuterated impurities; deuterated methyl groups appear as suppressed signals in ¹H NMR .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₀D₃N₇) and isotopic distribution .
  • X-ray crystallography : Resolves azido-group orientation and methyl/deuteromethyl spatial arrangement .

How should researchers mitigate mutagenicity risks during handling?

Basic Research Question
This compound’s azido group and imidazoquinoxaline core are associated with genotoxicity. Key precautions include:

  • Ames test compliance : Use bacterial reverse mutation assays (e.g., Salmonella typhimurium TA98) to quantify mutagenic potency .
  • Containment protocols : Work under fume hoods with PPE (gloves, lab coats) and avoid aerosol formation .
  • Waste disposal : Neutralize azides with sodium nitrite/sulfamic acid before disposal .

What computational methods can predict bioactivity and reaction pathways for this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electron distribution to predict regioselectivity in azide reduction or substitution reactions .
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) simulate intermediates and transition states for complex cyclizations .
  • Molecular docking : Screens against kinase targets (e.g., PIM, IkB) to prioritize bioactivity assays .

How can contradictory mutagenicity data between in vitro and in vivo assays be resolved?

Advanced Research Question
Discrepancies often arise from metabolic activation differences. Methodological solutions include:

  • Liver microsome assays : Incorporate S9 metabolic fractions to assess bioactivation pathways .
  • DNA repair assays : Compare results from bacterial (Ames test) and mammalian (e.g., Comet assay) systems to identify species-specific mutagenicity .
  • Dose-response modeling : Use Hill equation analysis to differentiate threshold effects from linear low-dose responses .

What strategies enhance isotopic stability in deuterated analogs during long-term storage?

Advanced Research Question
Deuterium loss can occur via proton exchange or photodegradation. Best practices include:

  • Storage conditions : Keep at -20°C in amber vials under inert gas (argon) to minimize light/oxygen exposure .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS tracking of deuterium content over time .
  • Formulation : Lyophilize with cryoprotectants (trehalose) to reduce hydrolysis in aqueous solutions .

How does the azido group influence electronic properties and reactivity compared to non-azido analogs?

Advanced Research Question
The azido group alters electron density and steric effects:

  • Electron-withdrawing effect : Reduces HOMO energy, increasing susceptibility to nucleophilic attack at the quinoxaline core .
  • Photoreactivity : UV irradiation (254 nm) triggers Staudinger reactions with phosphines or cycloadditions with alkynes .
  • Comparative studies : Substituent-swapping experiments (e.g., azido vs. amino groups) using cyclic voltammetry reveal ~0.3 V shifts in oxidation potentials .

What methodologies enable tracking metabolic pathways of this compound in biological systems?

Advanced Research Question

  • Isotopic tracing : Use ²H NMR or LC-MS to monitor deuterium retention in metabolites after in vitro hepatic incubation .
  • Radiolabeling : Synthesize a ¹⁴C-azido analog for autoradiography in tissue distribution studies .
  • High-throughput screening : Pair with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

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